molecular formula C12H16N2 B11907098 1-(tert-butyl)-3-methyl-1H-indazole CAS No. 128364-66-9

1-(tert-butyl)-3-methyl-1H-indazole

Cat. No.: B11907098
CAS No.: 128364-66-9
M. Wt: 188.27 g/mol
InChI Key: OAPQJZOIHVWPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-3-methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a tert-butyl group at the first position and a methyl group at the third position. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-nitrobenzylamine with tert-butyl isocyanide, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-butyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce nitro or carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce halogens or nitro groups.

Scientific Research Applications

1-(tert-butyl)-3-methyl-1H-indazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    1-(tert-butyl)-3-methylbenzene: Similar in structure but lacks the indazole core.

    1-(tert-butyl)-3-methyl-1H-pyrazole: Contains a pyrazole ring instead of an indazole ring.

    1-(tert-butyl)-3-methyl-1H-benzimidazole: Features a benzimidazole ring, differing in the nitrogen placement within the ring.

Uniqueness: 1-(tert-butyl)-3-methyl-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. The presence of both tert-butyl and methyl groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

128364-66-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-tert-butyl-3-methylindazole

InChI

InChI=1S/C12H16N2/c1-9-10-7-5-6-8-11(10)14(13-9)12(2,3)4/h5-8H,1-4H3

InChI Key

OAPQJZOIHVWPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.